molecular formula C11H10N2O2 B1372587 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1042635-26-6

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1372587
CAS No.: 1042635-26-6
M. Wt: 202.21 g/mol
InChI Key: GOFGGQZPDQXLNB-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a multifaceted organic compound with a molecular weight of 202.21 g/mol. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a dihydro-1H-isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as cyclopropylamine and phthalic anhydride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow chemistry and automated systems are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

  • Isoindole-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Cyclopropylamine derivatives: Compounds containing cyclopropylamine moieties are structurally related and may exhibit similar reactivity and applications.

Uniqueness: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its combination of an amino group and a cyclopropyl group, which imparts unique chemical and biological properties

Biological Activity

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 1042635-26-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For instance, in a study assessing various isoindole derivatives, this compound was evaluated for its antiproliferative effects against several cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the specific cancer type.

Table 1: Antiproliferative Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HT29 (Colon)0.5
MCF7 (Breast)0.8
HCT1160.4

These findings suggest that the compound exhibits selective cytotoxicity towards certain tumor types, which may be attributed to its structural features.

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics and interference with centrosome clustering. Compounds similar to this isoindole derivative have been shown to induce multipolar mitotic spindles, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications to the isoindole structure can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups at particular positions on the aromatic ring can enhance or reduce anticancer efficacy. For example:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Electron-donating groupsDecreased potency
Cyclopropyl substitutionEnhanced selectivity

These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of isoindole derivatives.

Case Studies

In a recent publication focusing on the synthesis and biological evaluation of various isoindole derivatives, researchers reported that compounds structurally related to this compound demonstrated significant anticancer properties across multiple cell lines . The study utilized MTT assays to assess cell viability and identified several derivatives with enhanced activity compared to standard chemotherapeutics.

Properties

IUPAC Name

4-amino-2-cyclopropylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGGQZPDQXLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042635-26-6
Record name 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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